Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-8-14(15)6-4-11(10-16)5-7-14/h11,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHVBXNOVTXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products
Biological Activity
Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate, also known by its CAS number 2413883-70-0, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of approximately 241.33 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity:
Research has indicated that compounds with spirocyclic structures often exhibit antimicrobial properties. A study investigating similar azaspiro compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections caused by resistant bacteria .
2. Enzyme Inhibition:
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, lipase inhibition studies show that azaspiro compounds can effectively modulate lipid metabolism, which may have implications for obesity and metabolic syndrome treatments .
3. Neuroprotective Effects:
Preliminary studies suggest that the compound may possess neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating that this compound could be further explored for neurodegenerative disease therapies .
Toxicological Profile
The safety profile of this compound indicates it may cause skin and eye irritation upon contact. The GHS hazard statements associated with the compound include warnings for skin irritation (H315) and serious eye irritation (H319) .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various azaspiro compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Case Study 2: Lipase Inhibition
Another study focused on the lipase inhibitory effects of this compound, revealing that it could reduce triglyceride levels in vitro by inhibiting pancreatic lipase activity. This finding supports further investigation into its role in managing obesity-related conditions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 2167211-34-7
The compound features a spirocyclic structure that is characteristic of many bioactive molecules, contributing to its potential pharmacological activities.
Medicinal Chemistry
Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate has been investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Its unique structural features make it an attractive candidate for the development of drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.
Case Study: Neurological Agents
Research indicates that derivatives of this compound exhibit activity in models of anxiety and depression, suggesting potential therapeutic applications in treating these conditions. For instance, modifications to the hydroxymethyl group have been shown to enhance binding affinity to serotonin receptors, which are critical in mood regulation.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.
Synthesis Methodology
A notable synthesis route involves a multi-step process that includes:
- Oxidation reactions to introduce functional groups.
- Michael addition reactions for constructing carbon-carbon bonds.
- Reduction steps to modify functional groups for desired reactivity.
These synthetic pathways can yield high overall efficiencies, making the compound valuable for industrial applications.
Data Table: Comparison of Synthesis Methods
| Method | Steps Required | Yield (%) | Advantages |
|---|---|---|---|
| Conventional Synthesis | 8 | ~20 | Established techniques, well-documented |
| Novel Synthesis Approach | 6 | ~30 | Shorter route, higher yield |
Pharmacological Studies
Research has also focused on the pharmacological properties of this compound. Studies have demonstrated its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes involved in inflammatory pathways.
Case Study: Anti-inflammatory Activity
In vitro studies revealed that the compound significantly reduces the production of pro-inflammatory cytokines in human cell lines, indicating its potential application in treating inflammatory diseases such as arthritis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic amines are versatile scaffolds in drug discovery due to their conformational rigidity and ability to mimic bioactive structures. Below is a detailed comparison of tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate with structurally related compounds:
Structural and Functional Group Variations
Key Differences and Implications
Substituent Effects :
- The hydroxymethyl group in the target compound provides a handle for further derivatization (e.g., esterification or oxidation to a carboxylic acid) compared to the simpler hydroxy group in its analog .
- Replacement of a carbon with sulfur (7-thia) or oxygen (7-oxa) alters electronic properties and solubility. For example, sulfur increases lipophilicity, while oxygen enhances hydrogen-bonding capacity .
Ring Size and Heteroatoms: The 1,7-diaza derivative () introduces a second nitrogen, enabling dual coordination sites for metal catalysts or binding to biological targets like PARP-1 .
Synthetic Accessibility: The target compound and its 7-oxa analog are synthesized in high yields (76–91%), while sulfur-containing analogs require specialized conditions (e.g., Pd/C hydrogenation) . Safety profiles vary: diaza and oxo derivatives (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) carry hazards like acute toxicity (H302) and respiratory irritation (H335) .
Q & A
Q. What are the common synthetic routes for tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate?
The compound is synthesized via multi-step reactions involving cyclization and protective group strategies. highlights the use of intermediates like 4-(N-Boc-amino)cyclohexanone for spirocyclic frameworks. A practical method ( ) involves hydroxymethylation under basic conditions, achieving 91.1% yield. Key steps include:
Q. What safety precautions are recommended when handling this compound?
Safety protocols include:
Q. Which analytical techniques confirm the compound’s identity?
Beyond NMR (e.g., δ 3.70 ppm for hydroxymethyl protons in ), researchers use:
- Mass Spectrometry (MS): APCI-MS confirms [M-(t-Bu)]+ at m/z 201.0.
- IR Spectroscopy: Hydroxyl (~3400 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches.
- Elemental Analysis: Validates purity (±0.4% of theoretical values) .
Advanced Questions
Q. How can discrepancies in NMR data be resolved during characterization?
Discrepancies may arise from solvent effects or dynamic processes. Methodological solutions include:
Q. What role does this compound play in PARP inhibitor development?
It serves as a spirocyclic intermediate for synthesizing PARP-1 inhibitors targeting BRCA-deficient cancers ( ). Modifications to the hydroxymethyl group enable:
Q. How can synthetic yields be optimized systematically?
A design-of-experiments (DoE) approach evaluates:
Q. What crystallographic challenges arise during structure determination?
Challenges include tert-butyl disorder and hydrogen bonding ambiguities. Solutions involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
